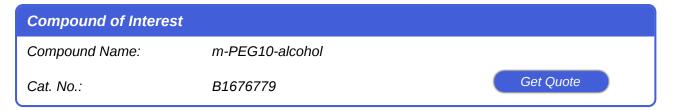


An In-depth Technical Guide to m-PEG10-alcohol

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methoxy-polyethylene glycol-10-alcohol (m-PEG10-alcohol), a discrete polyethylene glycol (dPEG®) derivative widely utilized in bioconjugation, drug delivery, and the development of advanced therapeutic modalities such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document details the physicochemical properties, synthesis, and characterization of m-PEG10-alcohol. It includes detailed experimental protocols for its synthesis and analysis, along with visualizations of its role in key biological pathways.

Introduction

m-PEG10-alcohol, also known as decaethylene glycol monomethyl ether, is a heterobifunctional linker composed of a chain of ten ethylene glycol units with a terminal methoxy group and a terminal hydroxyl group. The methoxy group renders one end of the molecule inert, while the hydroxyl group provides a reactive handle for further chemical modification. The polyethylene glycol (PEG) backbone imparts favorable physicochemical properties, including enhanced hydrophilicity, biocompatibility, and a reduced immunogenic profile to conjugated molecules.[1] These characteristics have made m-PEG10-alcohol and its derivatives invaluable tools in drug development, where they serve to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.

Physicochemical Properties



A thorough understanding of the physicochemical properties of **m-PEG10-alcohol** is essential for its effective application. Key properties are summarized in the table below.

Property	Value	Reference
Chemical Formula	C21H44O11	[2]
Molecular Weight	472.57 g/mol	[2]
CAS Number	27425-92-9	[2]
Appearance	Colorless to pale yellow viscous liquid or solid	
Melting Point	19 °C	[2]
Boiling Point	524.3 ± 45.0 °C	[2]
Solubility	Soluble in water and most organic solvents	
Purity	Typically >95%	_

Synthesis of m-PEG10-alcohol

The synthesis of monodisperse **m-PEG10-alcohol** is most commonly achieved through a stepwise approach to ensure a defined chain length. The Williamson ether synthesis is a cornerstone of this methodology, involving the sequential addition of ethylene glycol units.

Experimental Protocol: Stepwise Williamson Ether Synthesis

This protocol describes the elongation of a shorter m-PEG chain to generate **m-PEG10-alcohol**. For this illustrative protocol, we will start with triethylene glycol monomethyl ether.

Materials:

- Triethylene glycol monomethyl ether
- Sodium hydride (NaH), 60% dispersion in mineral oil

Foundational & Exploratory





- Tetraethylene glycol di-tosylate
- Anhydrous N,N-Dimethylformamide (DMF)
- Diethyl ether
- Magnesium sulfate (MgSO₄)
- Deionized water
- Brine

Procedure:

- Alkoxide Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve triethylene glycol monomethyl ether (1.0 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the complete formation of the alkoxide.
- Etherification: In a separate flask, dissolve tetraethylene glycol di-tosylate (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the flask containing the PEG-alkoxide at 0 °C. Allow the reaction mixture to slowly warm to room temperature and then heat to 60-80 °C.[3]
- Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.
- Work-up: Cool the reaction mixture to room temperature and carefully quench the reaction by the slow addition of deionized water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
- Purification: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure

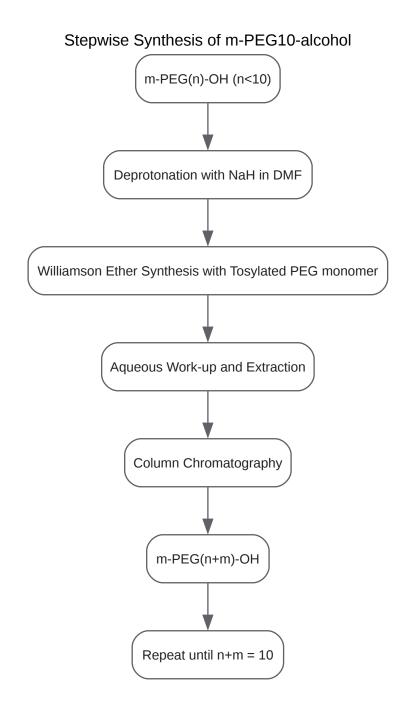


using a rotary evaporator. The crude product can be further purified by flash column chromatography on silica gel to yield the elongated m-PEG alcohol.

• Iterative Steps: Repeat the monotosylation and Williamson ether synthesis steps with the purified intermediate until the desired decaethylene glycol chain length is achieved.[4]

Synthetic Workflow





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Caption: Synthetic workflow for m-PEG10-alcohol via Williamson ether synthesis.

Characterization of m-PEG10-alcohol



Ensuring the purity and structural integrity of **m-PEG10-alcohol** is critical for its use in research and drug development. A combination of analytical techniques is employed for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure and assessing the purity of **m-PEG10-alcohol**.

¹H NMR (400 MHz, CDCl₃):

- δ 3.38 (s, 3H, -OCH₃): A sharp singlet corresponding to the protons of the terminal methoxy group.
- δ 3.55-3.70 (m, 36H, -O-CH₂-CH₂-O-): A large multiplet representing the protons of the ethylene glycol backbone.
- δ 3.72 (t, 2H, -CH₂-OH): A triplet corresponding to the methylene protons adjacent to the terminal hydroxyl group.
- δ 2.75 (br s, 1H, -OH): A broad singlet for the hydroxyl proton, the chemical shift of which can vary depending on concentration and solvent.

¹³C NMR (100 MHz, CDCl₃):

- δ 59.0 (-OCH₃): Signal for the carbon of the terminal methoxy group.
- δ 61.7 (-CH₂-OH): Signal for the carbon adjacent to the terminal hydroxyl group.
- δ 70.3-70.6 (-O-CH₂-CH₂-O-): A series of signals for the carbons of the ethylene glycol backbone.
- δ 72.5 (-CH₂-OCH₃): Signal for the carbon adjacent to the terminal methoxy group.

High-Performance Liquid Chromatography (HPLC)

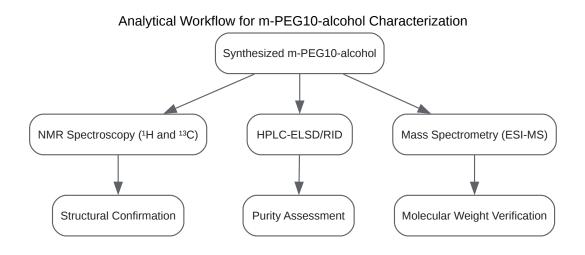
HPLC is used to determine the purity of **m-PEG10-alcohol** and to separate it from any starting materials or byproducts.



Experimental Protocol: HPLC Purity Analysis

- System: HPLC with an Evaporative Light Scattering Detector (ELSD) or Refractive Index Detector (RID).
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).
- Mobile Phase A: Water
- Mobile Phase B: Acetonitrile
- Gradient: A linear gradient from 10% B to 90% B over 20 minutes.
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 μL
- Sample Preparation: Dissolve **m-PEG10-alcohol** in the initial mobile phase composition at a concentration of 1 mg/mL.

Analytical Workflow





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Caption: Workflow for the characterization of **m-PEG10-alcohol**.

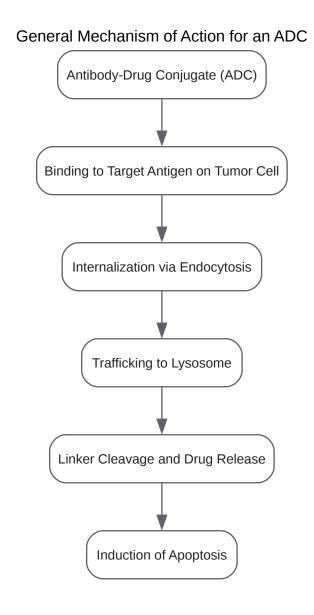
Applications in Drug Development

The unique properties of **m-PEG10-alcohol** make it a valuable component in the design of sophisticated drug delivery systems.

Antibody-Drug Conjugates (ADCs)

In ADCs, PEG linkers are used to connect a potent cytotoxic drug to a monoclonal antibody that targets a specific antigen on cancer cells. The PEG linker enhances the solubility and stability of the ADC and can influence its pharmacokinetic profile.[5][6][7]





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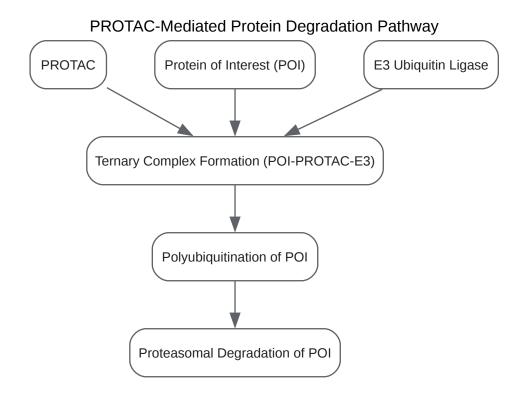
Caption: General mechanism of action for an Antibody-Drug Conjugate.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[8][9][10] The linker, for which **m-PEG10-alcohol** can serve as a building block, is a critical component



that dictates the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[9][11]



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Caption: General mechanism of PROTAC-mediated protein degradation.

Conclusion

m-PEG10-alcohol is a well-defined and versatile chemical entity that plays a crucial role in modern drug development. Its discrete PEG structure provides a balance of hydrophilicity and a defined spacer length, enabling the precise engineering of complex bioconjugates. The synthetic and analytical protocols detailed in this guide provide a framework for the production and quality control of high-purity **m-PEG10-alcohol**, facilitating its application in the development of next-generation therapeutics.



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